6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one
6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one
6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic building block.
Brand Name:
Vulcanchem
CAS No.:
26518-76-3
VCID:
VC21286779
InChI:
InChI=1S/C10H8ClNO3/c11-4-8(13)6-1-2-9-7(3-6)12-10(14)5-15-9/h1-3H,4-5H2,(H,12,14)
SMILES:
C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)CCl
Molecular Formula:
C10H8ClNO3
Molecular Weight:
225.63 g/mol
6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one
CAS No.: 26518-76-3
Cat. No.: VC21286779
Molecular Formula: C10H8ClNO3
Molecular Weight: 225.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
Description | 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic building block. |
---|---|
CAS No. | 26518-76-3 |
Molecular Formula | C10H8ClNO3 |
Molecular Weight | 225.63 g/mol |
IUPAC Name | 6-(2-chloroacetyl)-4H-1,4-benzoxazin-3-one |
Standard InChI | InChI=1S/C10H8ClNO3/c11-4-8(13)6-1-2-9-7(3-6)12-10(14)5-15-9/h1-3H,4-5H2,(H,12,14) |
Standard InChI Key | MIAHXWVABDHISZ-UHFFFAOYSA-N |
SMILES | C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)CCl |
Canonical SMILES | C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)CCl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator